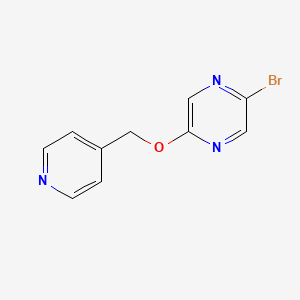
N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Wirkmechanismus
Target of Action
N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is a derivative of 1,3,4-thiadiazole, a class of nitrogen-sulfur containing heterocycles . The primary targets of this compound are bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis . These bacteria are known to cause various infections in humans, and the compound’s inhibitory effect on these bacteria suggests its potential as an antibacterial agent .
Mode of Action
The compound interacts with its bacterial targets by inhibiting their growth . The strong aromaticity of the ring also provides great in vivo stability to this five-membered ring system .
Biochemical Pathways
Given its antibacterial activity, it can be inferred that it likely interferes with essential biochemical pathways in the target bacteria, leading to their growth inhibition .
Pharmacokinetics
The strong aromaticity of the 1,3,4-thiadiazole ring is believed to provide great in vivo stability , which could potentially influence the compound’s bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of growth in certain bacterial strains, including Klebsiella pneumoniae and Staphylococcus hominis . This suggests that the compound could have potential applications as an antibacterial agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, and distillation to obtain high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new thiadiazole derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer activities.
1,3,4-Thiadiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
5-Phenyl-1,3,4-thiadiazole-2-thiol: Exhibits significant biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide stands out due to its unique structure, which combines two thiadiazole ringsAdditionally, the presence of the carboxamide group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)thiadiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5OS2/c11-4(3-1-13-10-8-3)7-5-9-6-2-12-5/h1-2H,(H,7,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGFUQRBQFKDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
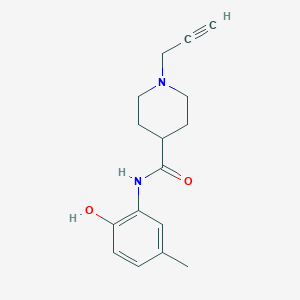
![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-nitrophenyl)methanone](/img/structure/B2920983.png)
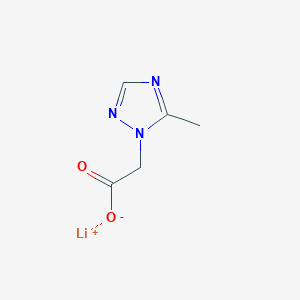
![1-[1-(2-Oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione](/img/structure/B2920986.png)
![2-(5-Chloro-2-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2920988.png)
![4-ethoxy-3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2920989.png)
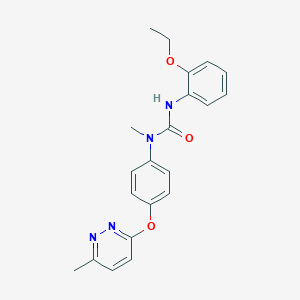
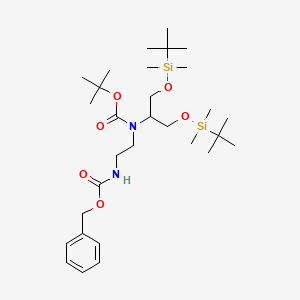
![7-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2920995.png)

![8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B2920997.png)
![Methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2920999.png)
![(1S,5S,6R)-3-Oxabicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2921000.png)
